MLN0905 is a small-molecule inhibitor specifically targeting Polo-like Kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in cell cycle regulation and mitosis. This compound has garnered attention for its potential therapeutic applications in various cancers, including diffuse large B-cell lymphoma and cholangiocarcinoma. The development of MLN0905 represents a significant advancement in the search for targeted cancer therapies, particularly for tumors exhibiting overexpression of PLK1.
MLN0905 was developed as part of ongoing research into PLK1 inhibitors by pharmaceutical companies, including GlaxoSmithKline. It has been evaluated in preclinical studies and clinical trials for its efficacy against solid tumors and hematological malignancies.
MLN0905 is classified as a small-molecule inhibitor and falls under the category of antitumor agents. Its specific mechanism of action involves the inhibition of PLK1, which is critical for proper cell division and proliferation.
The synthesis of MLN0905 involves several key steps that typically include the coupling of various chemical intermediates. Although specific details on the synthesis route are not extensively documented in the available literature, it generally follows a convergent synthetic strategy that allows for efficient assembly of complex molecular structures.
The synthesis process may involve:
The molecular structure of MLN0905 can be represented by its chemical formula, which includes various functional groups that contribute to its biological activity. The precise three-dimensional conformation can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Molecular weight: Approximately 460.5 g/mol
Chemical formula: C23H27N5O3S
The structure features a thiophene ring, which is critical for its interaction with the target enzyme.
MLN0905 undergoes specific chemical reactions that facilitate its interaction with PLK1. These reactions typically involve:
The inhibition mechanism has been studied using biochemical assays that measure the phosphorylation states of histone proteins and other substrates in cancer cell lines treated with MLN0905.
MLN0905 exerts its antitumor effects primarily through the inhibition of PLK1, which is essential for several processes during mitosis, including:
Studies have shown that treatment with MLN0905 results in decreased phosphorylation levels of histone H3 at serine 10, indicating effective cell cycle arrest at prometaphase in various cancer models .
MLN0905 is primarily researched for its potential applications in oncology:
Polo-like kinase 1 (PLK1) is a serine/threonine kinase essential for mitotic progression, orchestrating centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Structurally, PLK1 comprises an N-terminal kinase domain (KD) and a C-terminal polo-box domain (PBD). The PBD mediates subcellular localization by binding phosphorylated substrates, while the KD executes catalytic functions. These domains engage in autoinhibitory interactions, relieved by phosphorylation (e.g., at Thr210 by Aurora A) or binding to activators like Bora, enabling PLK1 activation during G2/M phase [4] [9].
PLK1 overexpression is a hallmark of numerous cancers (e.g., diffuse large B-cell lymphoma, prostate cancer) and correlates with poor prognosis. Its oncogenic role stems from:
Table 1: Key Mitotic Functions of PLK1
Cell Cycle Phase | PLK1 Function | Substrates/Effectors | |
---|---|---|---|
S/G2 | DNA replication initiation | Orc2, MCM2-7, DBF4 | |
G2/M | Cyclin B1/CDK1 activation | Cdc25C, WEE1, MYT1 | |
Mitosis | Kinetochore-microtubule stability | BubR1, PBIP1 | |
Cytokinesis | Abscission regulation | ECT2, MKLP1 | [4] [9] |
PLK1’s centrality in mitosis and tumor-specific overexpression make it a compelling therapeutic target. Unlike normal cells, many cancers exhibit "PLK1 addiction," where proliferation relies on elevated PLK1 activity. Inhibition selectively kills malignant cells while sparing non-dividing healthy cells [1] [9]. Key rationales include:
Table 2: Tumor Types with PLK1 Overexpression and Therapeutic Implications
Tumor Type | Prevalence of PLK1 Overexpression | Associated Clinical Outcome | |
---|---|---|---|
Diffuse Large B-Cell Lymphoma (DLBCL) | Up to 30% of NHL cases | Poor survival, chemoresistance | |
Multiple Myeloma | Common in advanced stages | Disease progression, relapse | |
Colorectal Carcinoma | >50% of primary tumors | Metastasis, reduced survival | [1] [3] [7] |
Discovery and Chemical Synthesis
MLN0905 was developed through structure-activity relationship (SAR) optimization of benzolactam derivatives. Key modifications included:
Structural Basis of PLK1 Inhibition
MLN0905 (chemical name: 2-[[5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione; CAS: 1228960-69-7) binds the ATP-pocket of PLK1’s kinase domain. Critical interactions include:
Table 3: Chemical and Pharmacological Profile of MLN0905
Property | Value | Method | |
---|---|---|---|
Molecular Formula | C₂₄H₂₅F₃N₆S | High-resolution MS | |
Molecular Weight | 486.56 g/mol | Calculated | |
PLK1 IC₅₀ | 2 nM | Kinase flash plate assay | |
Cellular LD₅₀ (HT-29) | 22 nM | MTT viability assay | |
Solubility | ≥30 mg/mL in DMSO | HPLC-based quantification | [2] [5] [6] |
Preclinical Antitumor Efficacy
MLN0905 exhibits broad antitumor activity:
Combination Therapy Mechanisms
MLN0905 enhances efficacy of other anticancer agents via:
Table 4: Synergistic Combinations of MLN0905 in Preclinical Models
Combination Agent | Cancer Model | Synergistic Effect | Proposed Mechanism | |
---|---|---|---|---|
Rituximab | DLBCL (OCI-LY19) | Survival extension, tumor regression | Enhanced mitotic arrest & ADCC | |
Lenalidomide | Multiple Myeloma (AMO1) | Apoptosis increase (51.31% vs. 20%) | p21 upregulation & BCL2 suppression | |
HDAC Inhibitors | Leukemia | Reduced IC₅₀ by >50% | Spindle disruption & chromatin remodeling | [1] [3] [4] |
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4